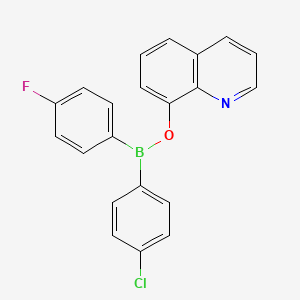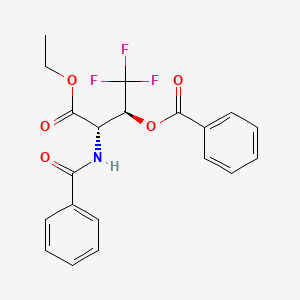
(2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate is a complex organic compound characterized by its unique stereochemistry and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzamido Group: This step involves the reaction of an appropriate amine with benzoyl chloride under basic conditions to form the benzamido group.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Formation of the Oxobutan-2-yl Group: This step involves the formation of the oxobutan-2-yl group through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactors to enhance efficiency and sustainability. Flow microreactors allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or ethoxy groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Wirkmechanismus
The mechanism of action of (2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-Alkylglutamates: These compounds share similar stereochemistry and functional groups but differ in their alkyl substituents.
(2S,3S)-2,3-Butanediol: This compound has similar stereochemistry but different functional groups and applications.
Uniqueness
(2S,3S)-3-Benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl benzoate is unique due to its combination of benzamido, ethoxy, and trifluoromethyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C20H18F3NO5 |
|---|---|
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
[(2S,3S)-3-benzamido-4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl] benzoate |
InChI |
InChI=1S/C20H18F3NO5/c1-2-28-19(27)15(24-17(25)13-9-5-3-6-10-13)16(20(21,22)23)29-18(26)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3,(H,24,25)/t15-,16-/m0/s1 |
InChI-Schlüssel |
WIZQEFALAQYQDL-HOTGVXAUSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]([C@@H](C(F)(F)F)OC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C(C(C(F)(F)F)OC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


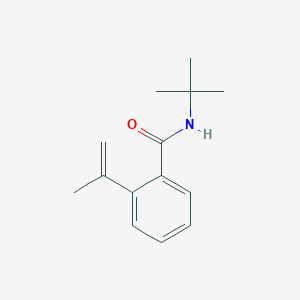
![S-1,3-Benzothiazol-2-yl 3-[(2-phenylethyl)amino]butanethioate](/img/structure/B14189531.png)
![Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane](/img/structure/B14189532.png)
![5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine](/img/structure/B14189538.png)
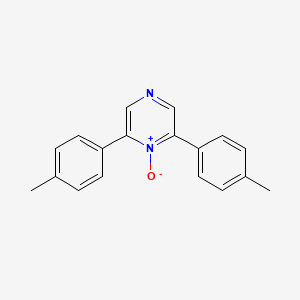
![1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine](/img/structure/B14189548.png)
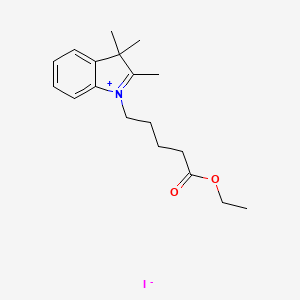

![N-[(6-Chloropyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14189559.png)
![[4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B14189560.png)
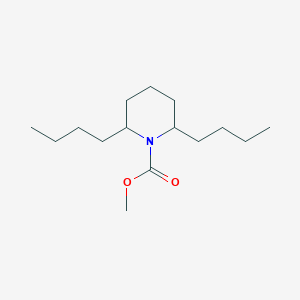
![5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189592.png)
